molecular formula C23H25ClN2O B284787 4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide

4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide

Cat. No. B284787
M. Wt: 380.9 g/mol
InChI Key: CZGLGEGNYDKASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as CPQ and belongs to the class of cyclopenta[c]quinoline derivatives.

Scientific Research Applications

CPQ has shown potential applications in medical research due to its ability to interact with biological systems. It has been studied for its anti-inflammatory, analgesic, and antitumor activities. CPQ has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. It has also been shown to have antitumor activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of CPQ is not fully understood, but it is believed to interact with various biological targets. CPQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. CPQ has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
CPQ has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CPQ has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress. In addition, CPQ has been shown to decrease the levels of prostaglandin E2, which is involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

CPQ has advantages and limitations for lab experiments. CPQ has shown potent biological activity in vitro and in vivo, which makes it a promising compound for medical research. However, CPQ has limited solubility in water, which can make it difficult to use in certain assays. CPQ also has limited stability in solution, which can affect its biological activity over time.

Future Directions

There are many future directions for research on CPQ. One direction is to study the structure-activity relationship of CPQ and its derivatives to identify compounds with improved biological activity. Another direction is to study the pharmacokinetics and pharmacodynamics of CPQ in vivo to determine its potential as a therapeutic agent. Finally, CPQ can be studied for its potential applications in other areas of medical research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide is a synthetic compound that has potential applications in medical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on CPQ and its derivatives can lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of CPQ involves the reaction of 4-chlorobenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form 4-(4-chlorophenyl)-2-ethoxycarbonyl-1,2-dihydroquinoline. This intermediate is then reacted with cyclopentanone in the presence of sodium ethoxide to form CPQ. The yield of CPQ is around 50%, and the purity can be increased by recrystallization.

properties

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide

InChI

InChI=1S/C23H25ClN2O/c1-3-26(4-2)23(27)16-10-13-21-20(14-16)18-6-5-7-19(18)22(25-21)15-8-11-17(24)12-9-15/h5-6,8-14,18-19,22,25H,3-4,7H2,1-2H3

InChI Key

CZGLGEGNYDKASX-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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